![molecular formula C13H8Cl2N4S B2494311 4-(3,4-dichlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol CAS No. 438031-61-9](/img/structure/B2494311.png)
4-(3,4-dichlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
Synthesis Analysis
The synthesis of similar triazole derivatives typically involves the cyclization of thiosemicarbazides under acidic or basic conditions or via metal-catalyzed [3+2] cycloaddition reactions between azides and alkynes, a process known as click chemistry. Detailed synthesis routes for closely related compounds emphasize the versatility of triazole synthesis methods, which may include stepwise construction of the triazole ring or direct functionalization of existing triazole scaffolds (Bekircan et al., 2008).
Scientific Research Applications
Antimicrobial Activity
4-(3,4-Dichlorophenyl)-5-(Pyridin-4-yl)-4H-1,2,4-Triazole-3-Thiol and its derivatives have been extensively studied for their antimicrobial properties. For instance, Bayrak et al. (2009) synthesized various 1,2,4-triazoles and evaluated their antimicrobial activities, finding that most compounds showed good or moderate activity (Bayrak, Demirbaş, Demirbas, & Karaoglu, 2009). Similarly, Karpun and Polishchuk (2021) synthesized new S-substituted derivatives of 1,2,4-triazole-3-thiols and found significant antimicrobial activity against various strains (Karpun & Polishchuk, 2021).
Antioxidant and Antiradical Activities
Compounds derived from 4-(3,4-Dichlorophenyl)-5-(Pyridin-4-yl)-4H-1,2,4-Triazole-3-Thiol have shown potential in antioxidant and antiradical activities. Bekircan et al. (2008) synthesized a series of triazole derivatives and screened them for antioxidant and antiradical activities, highlighting their potential in this area (Bekircan, Özen, Gümrükçüoğlu, & Bektaş, 2008).
Corrosion Inhibition
These compounds have also been investigated for their use as corrosion inhibitors. Ansari et al. (2014) explored the use of Schiff bases containing triazole as corrosion inhibitors for mild steel in hydrochloric acid, demonstrating their effectiveness in this application (Ansari, Quraishi, & Singh, 2014). Additionally, Orhan et al. (2012) studied the corrosion inhibition properties of 4-allyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol on mild steel, finding significant inhibitory effects (Orhan, Ercan, Koparir, & Soylemez, 2012).
Pharmaceutical Applications
The pharmaceutical potential of these compounds has been a focus of research as well. Various derivatives have been synthesized and evaluated for their potential in treating different diseases. For example, Toma et al. (2017) synthesized pyridin-3/4-yl-thiazolo[3,2-b][1,2,4]triazole derivatives and evaluated their anti-inflammatory activity, finding some compounds to be effective anti-inflammatory agents (Toma, Mogoșan, Vlase, Leonte, & Zaharia, 2017).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-(3,4-dichlorophenyl)-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2N4S/c14-10-2-1-9(7-11(10)15)19-12(17-18-13(19)20)8-3-5-16-6-4-8/h1-7H,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGZZMUAGJMCHCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N2C(=NNC2=S)C3=CC=NC=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-dichlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol |
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